Phosphoric acid, mono(4-methylphenyl) ester

Overview

Description

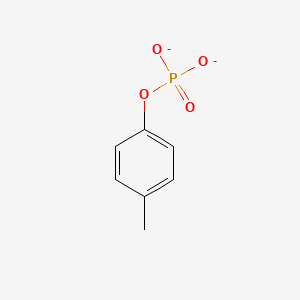

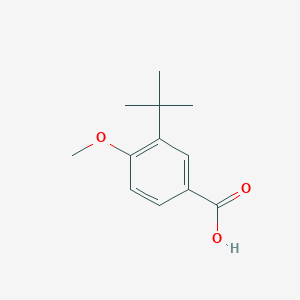

Phosphoric acid, mono(4-methylphenyl) ester is a type of organic compound known as nitrobenzenes . It consists of a benzene ring with a carbon bearing a nitro group . It is a colorless, odorless liquid at room temperature .

Molecular Structure Analysis

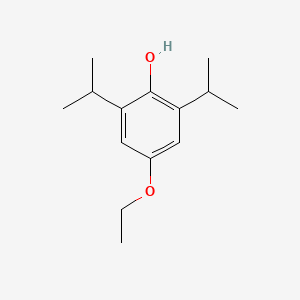

The molecular formula of Phosphoric acid, mono(4-methylphenyl) ester is C21H21O4P . The molecular weight is 368.36 .Chemical Reactions Analysis

Phosphoric acid, mono(4-methylphenyl) ester, like other esters of phosphoric acid, plays a significant role in biochemistry . They are biochemical intermediates in the transformation of food into usable energy .Physical And Chemical Properties Analysis

Phosphoric acid, mono(4-methylphenyl) ester is a colorless, odorless liquid at room temperature . The molecular formula is C21H21O4P and the molecular weight is 368.36 .Scientific Research Applications

Gas Chromatography Analysis : It has been found that mono- and dialkyl(C8-C16)phosphoric acids and their salts can be determined qualitatively and quantitatively by gas chromatography after conversion into their corresponding methyl esters (Daemen & Dankelman, 1973). This method was applied to samples of phosphated pure n-dodecanol and to the alkylphosphoric acid part of commercial surfactants.

Deprotection of tert-Butyl Carbamates, Esters, and Ethers : Aqueous phosphoric acid is an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers, offering good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).

Electrospray Mass Spectrometry : Phosphoric acid and its alkyl esters, including mono(1,2,2-trimethylpropyl) ester and bis(1-methylethyl) ester, were studied using electrospray mass spectrometry, providing insights into their interaction with alkali and alkali earth metal ions (Borrett, Colton, & Traeger, 1995).

Surface Reactions : Phosphorus acids, including ethyl phosphoric acids, have been found to react with tert-butyldimethylsilanol, leading to the formation of surface-bonded esters, characterized by CP/MAS 31 P and 28 Si NMR (Lukeš, Borbaruah, & Quin, 1994).

Biomedical Applications : Phosphoric acid esters, including monoesters, have been used in adhesive dentistry as self-etching primers for composite-to-enamel bonding. Their interaction with hydroxyapatite has been a subject of study, suggesting that they can decalcify and adhere to hydroxyapatite simultaneously (Fu et al., 2005).

Peptide Synthesis : In peptide synthesis, acylphosphates, where the phosphoric group is bound in an ester linkage, react with the amino group of a free amino acid, forming acylated amino acids. This process has been observed in aqueous solutions at physiological pH and temperature (Chantrenne, 1949).

Safety and Hazards

properties

IUPAC Name |

(4-methylphenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCNIFVQZYOCP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O4P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620790 | |

| Record name | 4-Methylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6729-45-9 | |

| Record name | 4-Methylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)

![7-Methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B3055780.png)